molecular formula C20H15ClN4O2 B14929698 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B14929698
M. Wt: 378.8 g/mol
InChI Key: KOBXSZFTXNAWLP-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a pyrazole ring, a phenyl group, and an isoxazolecarboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate, which can be generated from an oxime and a chlorinating agent like N-chlorosuccinimide.

    Coupling of the Phenyl Group: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization and chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-Chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, the compound may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-5-phenyl-3-isoxazolecarboxamide
  • N-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide
  • N-[1-(4-Chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-thiazolecarboxamide

Uniqueness

N-[1-(4-Chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole ring, in particular, differentiates it from other similar compounds and contributes to its unique pharmacological properties.

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H15ClN4O2/c21-16-8-6-14(7-9-16)12-25-13-17(11-22-25)23-20(26)18-10-19(27-24-18)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,23,26)

InChI Key

KOBXSZFTXNAWLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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